molecular formula C19H23N3O4S B4605210 ETHYL 2-[2-(4-PENTANAMIDOBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE

ETHYL 2-[2-(4-PENTANAMIDOBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE

Cat. No.: B4605210
M. Wt: 389.5 g/mol
InChI Key: PURKHZRBJXOZND-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-PENTANAMIDOBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound featuring a thiazole ring, an amide group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-PENTANAMIDOBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the amide and ester groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-PENTANAMIDOBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[2-(4-PENTANAMIDOBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-PENTANAMIDOBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[2-(4-AMINOBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE
  • ETHYL 2-[2-(4-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE

Uniqueness

ETHYL 2-[2-(4-PENTANAMIDOBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of a thiazole ring, amide, and ester groups makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[2-[[4-(pentanoylamino)benzoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-3-5-6-16(23)20-14-9-7-13(8-10-14)18(25)22-19-21-15(12-27-19)11-17(24)26-4-2/h7-10,12H,3-6,11H2,1-2H3,(H,20,23)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURKHZRBJXOZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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